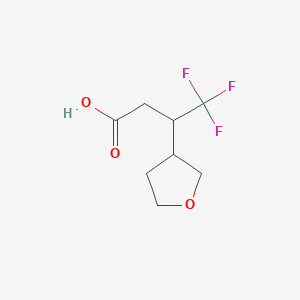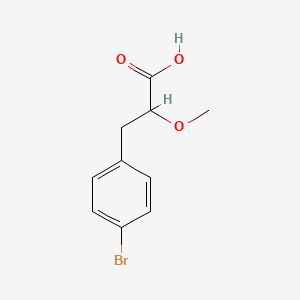
4-Bromo-alpha-methoxybenzenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-alpha-methoxybenzenepropanoic acid is a heterocyclic organic compound with the molecular formula C10H11BrO3. It is primarily used in experimental and research settings . This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoic acid moiety attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-methoxybenzenepropanoic acid typically involves the bromination of a carboxylic acid. One common method is the Hell–Volhard–Zelinsky halogenation, which uses bromine and phosphorus tribromide (PBr3) to brominate the alpha position of a carboxylic acid . The reaction conditions generally include:
Reagents: Bromine (Br2) and phosphorus tribromide (PBr3).
Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the alpha-bromo carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-alpha-methoxybenzenepropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
4-Bromo-alpha-methoxybenzenepropanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-alpha-methoxybenzenepropanoic acid involves its reactivity at the alpha-bromo position. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl-2-methoxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromobenzoic acid methyl ester: Similar brominated aromatic compound but with a different functional group.
4-Bromophenylmethylcarbinol: Another brominated aromatic compound with a different functional group.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IFDGWHIQLKFBNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=CC=C(C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


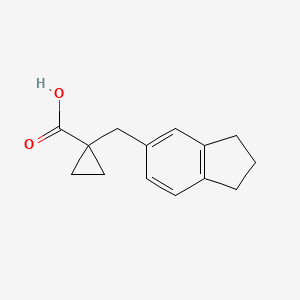
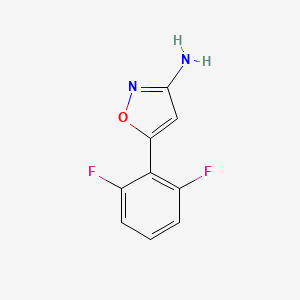
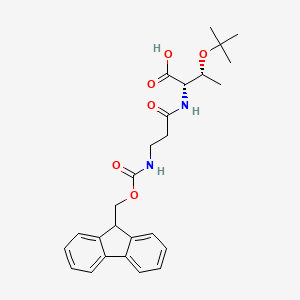
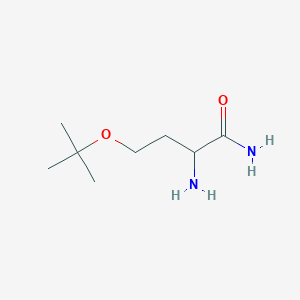




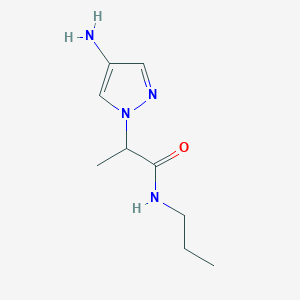

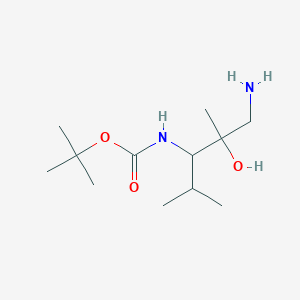
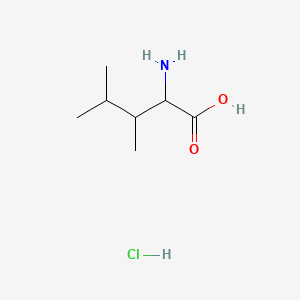
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
